![molecular formula C18H28N4O7 B1589748 Désoxypyridinoline CAS No. 83462-55-9](/img/structure/B1589748.png)
Désoxypyridinoline
Vue d'ensemble
Description
Deoxypyridinoline is a pyridinium cross-link that provides structural stiffness to type I collagen found in bones. It is excreted unmetabolized in urine and serves as a specific marker of bone resorption and osteoclastic activity. This compound is used in diagnosing bone diseases such as postmenopausal osteoporosis, bone metastasis, and Paget’s disease .
Applications De Recherche Scientifique
Deoxypyridinoline is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It serves as a marker for collagen degradation and bone turnover, making it valuable in the study of metabolic bone diseases. It is also used to monitor the effectiveness of treatments for conditions such as osteoporosis and bone metastasis .
Mécanisme D'action
Biochemical Pathways
Deoxypyridinoline affects the biochemical pathways related to bone resorption. It is a part of the pyridinium cross-links of collagen, which have been used as clinical markers of bone resorption . The presence of deoxypyridinoline indicates the activity of these pathways and their downstream effects, which include the resorption of bone and the activity of osteoclasts .
Pharmacokinetics
The pharmacokinetics of deoxypyridinoline involve its excretion unmetabolized in urine . This property impacts its bioavailability, as it can be measured in urine tests to diagnose bone diseases .
Result of Action
The molecular and cellular effects of deoxypyridinoline’s action are seen in its role as a marker of bone resorption and osteoclastic activity . Its presence indicates the breakdown of bone tissue, and it has been useful in monitoring treatments that contain bone-active agents .
Action Environment
The action, efficacy, and stability of deoxypyridinoline can be influenced by environmental factors such as the presence of other biochemical markers of bone resorption . For example, it is used along with other bone markers such as alkaline phosphatase, osteocalcin, and N-terminal telopeptide to diagnose bone diseases .
Analyse Biochimique
Biochemical Properties
Deoxypyridinoline plays a crucial role in biochemical reactions, particularly in the context of bone health. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is released into circulation during osteoclastic resorption of the organic matrix . The presence of Deoxypyridinoline in urine is a reflection of the ongoing bone resorption process .
Cellular Effects
Deoxypyridinoline influences various types of cells and cellular processes. It is a specific marker of osteoclastic activity, indicating its role in bone cell function . Its presence can impact cell signaling pathways, gene expression, and cellular metabolism related to bone health.
Molecular Mechanism
Deoxypyridinoline exerts its effects at the molecular level through its interactions with type I collagen in bones. It provides structural stiffness to the collagen, thereby playing a crucial role in maintaining bone strength . It does not undergo metabolism and is excreted unmetabolized in urine .
Temporal Effects in Laboratory Settings
The effects of Deoxypyridinoline can change over time in laboratory settings. It is stable and does not degrade easily, making it a reliable marker for bone resorption . Long-term effects on cellular function, particularly osteoclasts, can be observed in in vitro or in vivo studies.
Metabolic Pathways
Deoxypyridinoline is involved in the metabolic pathway related to bone resorption. It is released during the resorption of the organic matrix by osteoclasts . It does not undergo further metabolism and is excreted unmetabolized in urine .
Transport and Distribution
Deoxypyridinoline is transported in the bloodstream after being released during osteoclastic resorption. It is then excreted in urine . The distribution of Deoxypyridinoline within cells and tissues is closely related to the process of bone resorption.
Subcellular Localization
The subcellular localization of Deoxypyridinoline is not applicable as it is a metabolic byproduct rather than a cellular component. It is released from the bone matrix during osteoclastic resorption and does not reside within cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of deoxypyridinoline involves the preparation of a protected 3-hydroxypyridinium starting with Nα-protected lysine and a 5,6-epoxy-2-N-protected-O-protected-(2S)-2-aminohexanoate. Subsequent deprotection steps yield the desired deoxypyridinoline .
Industrial Production Methods: Industrial production methods for deoxypyridinoline are not extensively documented. the synthesis typically involves high-performance liquid chromatography (HPLC) techniques to ensure purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions: Deoxypyridinoline primarily undergoes hydrolysis reactions. It is stable under physiological conditions and does not readily participate in oxidation, reduction, or substitution reactions.
Common Reagents and Conditions: The synthesis of deoxypyridinoline involves reagents such as Nα-protected lysine and 5,6-epoxy-2-N-protected-O-protected-(2S)-2-aminohexanoate. The reaction conditions typically include controlled pH and temperature to ensure the stability of the intermediate compounds .
Major Products: The major product of the synthesis is deoxypyridinoline itself, which is used as a biochemical marker for bone resorption .
Comparaison Avec Des Composés Similaires
- Pyridinoline
- Hydroxylysylpyridinoline
Comparison: Deoxypyridinoline is unique in its high specificity for bone tissue, whereas pyridinoline is found in both bone and cartilage. Hydroxylysylpyridinoline is another related compound that also serves as a marker for collagen degradation but is less specific to bone tissue compared to deoxypyridinoline .
Deoxypyridinoline’s specificity for bone tissue makes it a more precise marker for bone resorption, which is particularly useful in diagnosing and monitoring bone-related diseases.
Activité Biologique
Deoxypyridinoline (DPD) is a crosslinking compound derived from collagen, primarily found in bone tissue. It serves as a significant biomarker for bone resorption and has been extensively studied for its biological activity in various clinical contexts, particularly in relation to osteoporosis, rheumatoid arthritis, and metastatic bone disease.
1. Overview of Deoxypyridinoline
Deoxypyridinoline is a pyridinoline crosslinking molecule that is released into the urine during collagen degradation. It is formed during the enzymatic breakdown of collagen and is thus indicative of bone turnover. Elevated levels of DPD in urine are associated with increased bone resorption, making it a useful marker for assessing bone health.
2.1 Role in Osteoporosis
DPD has been identified as a sensitive indicator of bone resorption, particularly in postmenopausal women. Studies have shown that urinary DPD levels are significantly higher in osteoporotic women compared to their non-osteoporotic counterparts. For instance, one study reported that postmenopausal women with osteoporosis had urinary DPD levels averaging 6.94 ± 2.32 nM/mM creatinine, compared to 5.6 ± 2.2 nM/mM creatinine in premenopausal women .
Group | Urinary DPD Levels (nM/mM Creatinine) |
---|---|
Premenopausal Women | 5.6 ± 2.2 |
Postmenopausal Women (No Osteoporosis) | 6.82 ± 1.51 |
Postmenopausal Women (Osteoporotic) | 6.94 ± 2.32 |
This data suggests that DPD can effectively differentiate between premenopausal and postmenopausal states and monitor the effects of hormone replacement therapy (HRT) on bone health .
2.2 Association with Rheumatoid Arthritis
In rheumatoid arthritis (RA), elevated levels of urinary DPD correlate with disease activity and joint inflammation. A study involving patients treated with infliximab revealed that urinary excretion of DPD decreased alongside clinical improvements in RA symptoms, indicating its potential as a biomarker for monitoring treatment efficacy . The correlation between DPD levels and clinical parameters such as swollen joints and morning stiffness highlights its relevance in assessing bone metabolism in inflammatory conditions.
2.3 Metastatic Bone Disease
DPD also plays a crucial role in evaluating bone metastasis, particularly in breast cancer patients. Research has shown that patients with confirmed bone metastases exhibit significantly higher urinary DPD/creatinine ratios compared to those without metastases (14.8 ± 7.8 nmol/mmol vs. 13.0 ± 6.5 nmol/mmol) . This finding underscores the utility of DPD as a diagnostic marker for assessing the presence and progression of metastatic disease.
3.1 Urinary DPD as a Biomarker
A comprehensive study analyzed urinary DPD levels among various patient groups, including healthy controls, postmenopausal women without osteoporosis, and osteoporotic women. The results demonstrated that urinary DPD was significantly elevated in osteoporotic patients, suggesting its effectiveness as a biomarker for assessing osteoporosis severity and treatment response .
3.2 Impact of Treatment on DPD Levels
In a cohort study involving bisphosphonate therapy for metastatic breast cancer, patients receiving treatment showed a marked reduction in urinary DPD levels over time, indicating effective management of bone resorption . This highlights the potential for using urinary DPD monitoring to evaluate therapeutic responses in cancer patients.
4. Conclusion
Deoxypyridinoline serves as a vital biomarker for assessing bone resorption across various clinical conditions, including osteoporosis, rheumatoid arthritis, and metastatic diseases. Its ability to reflect changes in bone metabolism makes it an indispensable tool for clinicians aiming to monitor disease progression and treatment efficacy.
5. References
- The influence of infliximab therapy on urinary excretion of deoxypyridinoline in rheumatoid arthritis.
- Diagnostic value of urine deoxypyridinoline for detecting bone metastases.
- Urinary deoxypyridinoline as a biochemical marker for postmenopausal osteoporosis.
- Evaluation of oxidative stress parameters alongside urinary deoxypyridinoline levels.
- Effects of menopause and osteoporosis on urinary excretion patterns of deoxypyridinoline.
Propriétés
IUPAC Name |
(2S)-2-amino-6-[4-[(2S)-2-amino-2-carboxyethyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridin-1-ium-1-yl]hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O7/c19-12(16(24)25)3-1-2-6-22-8-10(4-5-13(20)17(26)27)11(15(23)9-22)7-14(21)18(28)29/h8-9,12-14H,1-7,19-21H2,(H3-,23,24,25,26,27,28,29)/t12-,13-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHDXEIQWWLQQL-IHRRRGAJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=[N+]1CCCCC(C(=O)[O-])N)O)CC(C(=O)O)N)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=C(C=[N+]1CCCC[C@@H](C(=O)[O-])N)O)C[C@@H](C(=O)O)N)CC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316336 | |
Record name | Deoxypyridinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Deoxypyridinoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000569 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
83462-55-9 | |
Record name | Deoxypyridinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83462-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deoxypyridinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEOXYPYRIDINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GXI9WV7IP9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Deoxypyridinoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000569 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.